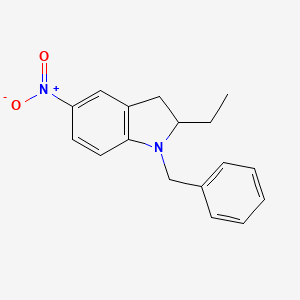![molecular formula C13H23BN2O4 B11846008 {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-70-4](/img/structure/B11846008.png)
{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a pyrrolidine ring, which is further substituted with a cyclohexanecarboxamido group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the boronic acid group. The cyclohexanecarboxamido group is then attached through an amide bond formation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques. The goal is to achieve high yields with minimal by-products, ensuring the compound’s suitability for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the amide or boronic acid groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups at the boronic acid site .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed for the formation of carbon-carbon bonds, making it valuable for the synthesis of complex organic molecules .
Biology and Medicine
Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid can be used in the synthesis of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties tailored to various applications .
Mecanismo De Acción
The mechanism of action of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups in their active sites. The compound’s pyrrolidine and cyclohexanecarboxamido groups may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their additional substituents and overall structure .
Uniqueness
What sets (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid apart is its combination of a pyrrolidine ring and a cyclohexanecarboxamido group. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in synthetic and medicinal chemistry .
Propiedades
Número CAS |
915283-70-4 |
|---|---|
Fórmula molecular |
C13H23BN2O4 |
Peso molecular |
282.15 g/mol |
Nombre IUPAC |
[1-[2-(cyclohexanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H23BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h10-11,19-20H,1-9H2,(H,15,18) |
Clave InChI |
BDSCRXMWRYZJKF-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


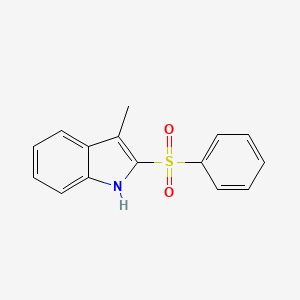
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
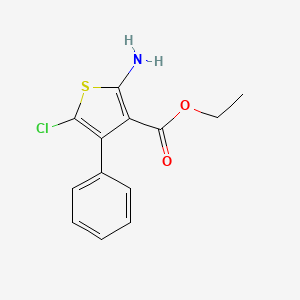
![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)


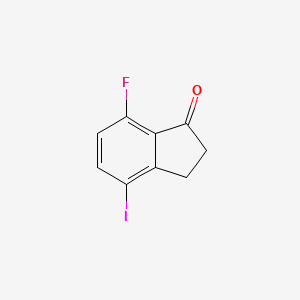

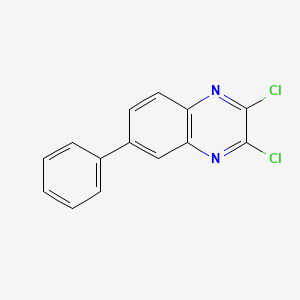

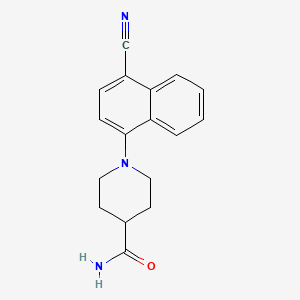
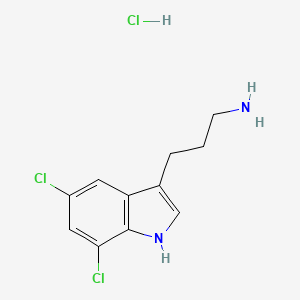
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
